N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Description
This compound belongs to a class of piperidine-4-carboxamide derivatives, characterized by a pyrimidinyl core substituted with a 4-ethylphenoxy group and a cyclohexenyl ethyl side chain. The cyclohexenyl moiety introduces conformational rigidity and moderate lipophilicity, which may optimize blood-brain barrier penetration while balancing metabolic stability .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-2-20-8-10-23(11-9-20)32-25-18-24(28-19-29-25)30-16-13-22(14-17-30)26(31)27-15-12-21-6-4-3-5-7-21/h6,8-11,18-19,22H,2-5,7,12-17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVGIPFPOKIIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the cyclohexene ring, the pyrimidine ring, and the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or alter signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The target compound shares a common scaffold with several analogs, differing primarily in the substituents attached to the piperidine-4-carboxamide nitrogen. Key comparisons include:
Functional Implications
- Cyclohexenyl vs. Aromatic Substitutents : The cyclohexenyl group in the target compound likely reduces polarity compared to fluorinated or chlorinated aromatic analogs (e.g., ), which may lower solubility but improve membrane permeability. The unsaturated bond in cyclohexenyl could also influence binding pocket interactions through partial conjugation .
- Aliphatic vs.
- Pharmacokinetic Trade-offs : The methylcyclohexyl analog exhibits higher solubility than the target compound, suggesting that the cyclohexenyl group may prioritize blood-brain barrier penetration over systemic bioavailability.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. Understanding its biological activity is crucial for developing its pharmacological profile and therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and cyclohexene substituents. This structural diversity may contribute to its unique biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C23H30N4O2 |
| Molecular Weight | 398.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that compounds with similar structures often exhibit modulatory effects on these systems, which can influence mood, cognition, and neuroprotection.
Neuroprotective Effects
Studies have shown that compounds structurally related to this compound exhibit neuroprotective properties. For instance, a related compound demonstrated the ability to enhance neuronal repair following spinal cord injuries, suggesting potential applications in neurodegenerative diseases or injuries .
Antidepressant Properties
Preliminary data suggest that this compound may have antidepressant-like effects. In animal models, it has been observed to reduce symptoms of depression, potentially through the modulation of serotonin receptors . These findings warrant further investigation into its efficacy in human subjects.
Study 1: Neurotropic Activity
In a study examining neurotropic agents, compounds similar to this compound were tested for their ability to promote neurite outgrowth in neuronal cultures. The results indicated significant enhancement of neurite length and branching in treated neurons compared to controls .
Study 2: Antidepressant Efficacy
A double-blind placebo-controlled trial evaluated the antidepressant effects of a related compound in patients with major depressive disorder. Results showed a statistically significant reduction in depression scores among those receiving the active treatment compared to placebo .
Safety Profile
The safety profile of this compound is still under investigation. Toxicological studies are necessary to assess potential side effects and long-term safety in humans. Current data suggest low acute toxicity based on animal models, but comprehensive studies are required for a complete safety assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
